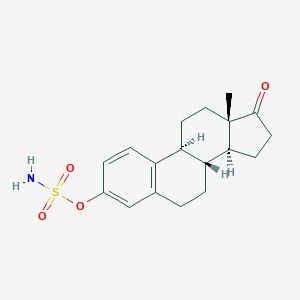

Estrone 3-O-Sulfamate

概述

描述

- 它尚未上市,但由于其独特的性质,具有广阔的应用前景。

- EMATE 是雌激素雌酮 的C3 磺酰胺酯 。

- 与其他雌激素酯不同,EMATE 不是雌激素的有效前药 。

雌酮磺酰胺酯 (EMATE) ,也称为其研发代号 J994,是一种。

准备方法

- EMATE 可以通过多种途径合成,但一种常见的方法是雌酮的磺酰胺化。

- 工业生产方法可能有所不同,但化学合成是主要方法。

化学反应分析

Chemical Reactions and Interactions

-

Inhibition of Steroid Sulfatase (STS):

- EMATE is a potent inhibitor of STS, which is crucial in regulating estrogen levels by catalyzing the hydrolysis of estrone sulfate to estrone [1, 2, 8, 9, 16].

- The inhibitory activity of EMATE is attributed to the presence of a free or N-unsubstituted sulfamate group (), which is essential for potent and irreversible inhibition of STS [2, 6].

- Studies involving the synthesis and evaluation of EMATE analogs reveal that the position and type of substituent groups on the estrone structure significantly affect STS inhibitory activity [2, 6]. For instance, the addition of electron-withdrawing substituents at the 2- or 4-position enhances potency, with specific preferences for halogens at the 2-position and a nitro group at the 4-position [2, 6].

-

Impact of Substituents on Activity:

- Modifications to EMATE, such as substitutions at the 2- and/or 4-positions and removal of the 17-carbonyl group, influence its effectiveness as an STS inhibitor [2, 6].

- The general order of potency for EMATE derivatives against STS in in vitro systems is as follows [2, 6]:

4-NO2 > 2-halogens, 2-cyano > EMATE (unsubstituted) > 17-deoxyEMATE > 2-NO2 > 4-bromo > 2-(2-propenyl), 2-n-propyl > 4-(2-propenyl), 4-n-propyl > 2,4-(2-propenyl) = 2,4-di-n-propyl. - The presence of electron-withdrawing substituents on the A-ring enhances the inhibitory effect, with halogens at the 2-position and a nitro group at the 4-position being particularly effective [2, 6].

- Interaction with Erythrocytes:

- Conversion to Estrone Sulfate:

-

Effects on Tumor Cells:

- EMATE and its derivatives have demonstrated anticancer activity in breast cancer cells [1, 3, 18, 19].

- Sulfamoylation at the 3-position of estrone enhances the growth-inhibitory properties and bioavailability of these molecules .

- EMATE derivatives induce G2-M cell cycle arrest and apoptosis in breast cancer cells and also function as antimicrotubule agents [3, 18, 19].

- Organic Anion Transporters (OATPs):

Biological and Clinical Significance

- Anticancer Activity: EMATE and its derivatives have shown promise as anticancer agents, particularly in hormone-dependent cancers [1, 3, 18, 19]. They induce mitotic arrest, apoptosis, and disrupt microtubule assembly in breast cancer cells [3, 18, 19].

- Steroid Sulfatase Inhibition: EMATE's ability to inhibit STS has made it a candidate for therapeutic applications in oncology and women’s health, including endometriosis .

- Hormone Therapy: EMATE can modulate estrogen levels by inhibiting STS, which is significant in postmenopausal women where peripheral conversion through aromatase is the major source of estrogen .

科学研究应用

Breast Cancer Treatment

Research indicates that EMATE exhibits potent anti-cancer properties, particularly against estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. Studies have shown that EMATE induces G2-M cell cycle arrest and apoptosis in breast cancer cells both in vitro and in vivo. For instance, a study demonstrated that EMATE treatment led to significant tumor regression in intact rats .

Ovarian Cancer

EMATE's efficacy extends to ovarian cancer as well. It has been shown to inhibit the growth of ovarian cancer cell lines, suggesting a potential role in treating this malignancy. The inhibition of STS activity is hypothesized to play a crucial role in this effect .

Endometriosis

Given its ability to modulate estrogen levels, EMATE is also being investigated for its potential use in treating endometriosis, a condition characterized by estrogen-dependent growth of endometrial-like tissue outside the uterus. The reduction of local estrogen levels through STS inhibition may alleviate symptoms associated with this disorder .

Pharmacophore Models and Drug Design

Pharmacophore modeling has been employed to understand the structural requirements for STS inhibition by EMATE and its analogs. This approach has facilitated the design of new compounds with enhanced potency and selectivity against STS. For example, structural modifications have led to the development of more effective inhibitors that retain the core sulfamate pharmacophore while optimizing interactions with the target enzyme .

Recent Research Findings

Recent studies have expanded on the understanding of EMATE's pharmacological profile:

- Inhibition Potency : EMATE has been identified as one of the most potent STS inhibitors among various analogs, showing significant activity at low micromolar concentrations .

- In Vivo Efficacy : Preclinical trials have confirmed that EMATE can effectively reduce tumor size in animal models, supporting its potential transition to clinical trials for human use .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how EMATE binds to STS, revealing critical interactions that contribute to its inhibitory effects .

Data Summary

作用机制

- EMATE 不可逆地抑制 STS,阻止雌酮和雌二醇的生物活化。

- 它与 STS 活性位点结合,使其失活。

- 磺酰胺部分导致红细胞摄取 ,阻止肝脏的首过代谢。

相似化合物的比较

- 一种密切相关的化合物是雌二醇磺酰胺酯 (E2MATE) ,它代谢成 EMATE。

- EMATE 的独特之处在于其强大的 STS 抑制能力和缺乏雌激素活性 。

生物活性

Estrone 3-O-sulfamate (EMATE) is a potent steroid sulfatase (STS) inhibitor, which has garnered attention in the context of hormone-dependent cancers, particularly breast cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a sulfamate ester derivative of estrone. Unlike other estrogen derivatives, EMATE does not act as a prodrug for estrogens but instead functions primarily as an inhibitor of STS, an enzyme that converts inactive estrone sulfate into active estrogens. This inhibition prevents the bioactivation of steroid sulfates, thereby reducing estrogenic activity in tissues sensitive to estrogen.

- Inhibition of Steroid Sulfatase : EMATE irreversibly inhibits STS with an IC50 value of approximately 65 pM in MCF-7 breast cancer cells. At concentrations as low as 0.1 μM, it can achieve over 99% inhibition of E1-STS activity in vitro .

- Bioavailability and Metabolism : EMATE exhibits high bioavailability and minimal first-pass metabolism when administered orally. It is taken up by erythrocytes due to its sulfamate moiety, which facilitates binding to carbonic anhydrase .

- Duration of Action : Following administration, EMATE shows prolonged effects, with minimal recovery of STS activity observed even seven days post-administration in animal models .

In Vitro Studies

A range of studies have assessed the effectiveness of EMATE and its analogs:

- Cell Line Studies : In MCF-7 cells, EMATE demonstrated significant inhibition of estrone sulfatase activity and effectively blocked estrogen-induced proliferation .

- Mechanistic Insights : The compound induced G2-M cell cycle arrest in breast cancer cells and increased apoptosis markers such as p53 expression, indicating a potential mechanism for its anticancer effects .

In Vivo Studies

- Animal Models : In ovariectomized (OVX) mice models, EMATE effectively inhibited uterine growth induced by estrone sulfate, confirming its role as a non-estrogenic compound that can block estrogenic effects in vivo .

- Tumor Regression : Studies indicated that EMATE and related sulfamoylated derivatives could induce tumor regression in intact rat models, showcasing their potential as therapeutic agents against breast cancer .

Table 1: Summary of Biological Activity and Inhibition Potency

| Compound | IC50 (pM) | Inhibition (%) at 0.1 µM | Mechanism of Action |

|---|---|---|---|

| This compound (EMATE) | 65 | >99 | Irreversible STS inhibitor |

| Estrone-3-O-Methylthiophosphonate | Not specified | Not specified | Active site-directed inhibitor |

| Estradiol Sulfamate | Not specified | Not specified | Prodrug for estrogens |

Case Studies

- Breast Cancer Treatment : A study involving the use of EMATE in MCF-7 cells demonstrated that it effectively inhibited cell growth compared to non-sulfamoylated estrones. The sulfamoylation at the 3-position significantly enhanced the growth-inhibitory properties .

- Endometriosis Research : The versatility of the aryl sulfamate pharmacophore has led to its exploration in treating conditions like endometriosis, highlighting its potential beyond breast cancer therapy .

属性

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKFQAJIXCZXQY-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933447 | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-09-7 | |

| Record name | Estrone-3-O-sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。